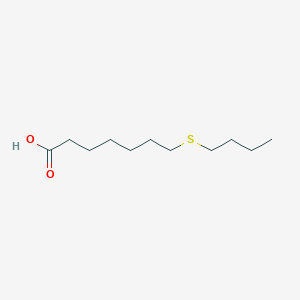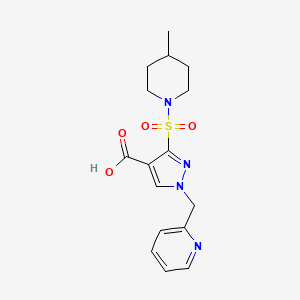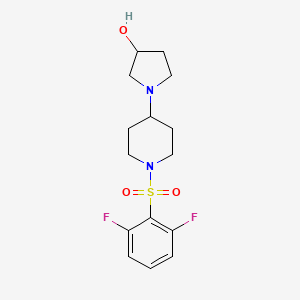![molecular formula C15H13Cl2NO3 B2365468 (E)-({3-[(2,4-dichlorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium CAS No. 478248-64-5](/img/structure/B2365468.png)
(E)-({3-[(2,4-dichlorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be an organic molecule with multiple functional groups. It contains a phenyl ring (a cyclic group of atoms with alternating single and double bonds), a methyl group (a carbon atom bonded to three hydrogen atoms), and an oxidoazanium group (a nitrogen atom double-bonded to an oxygen atom and single-bonded to a hydrogen atom).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the dichlorophenyl group could potentially be introduced via electrophilic aromatic substitution, and the oxidoazanium group might be added through a form of nitrogen substitution.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl ring suggests that the compound may have some degree of planarity, but without a specific 3D structure, it’s hard to say for certain.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The phenyl ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The oxidoazanium group could potentially make the compound a good nucleophile or base.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the oxidoazanium group might make the compound polar and therefore soluble in polar solvents. The dichlorophenyl group could potentially increase the compound’s stability and decrease its reactivity compared to a simple phenyl group.Scientific Research Applications
Antimycobacterial Properties
- Structural and Vibrational Analysis for Antimycobacterial Applications: A study conducted by Wojciechowski and Płoszaj (2020) utilized DFT/B3LYP method for structural, vibrational, and quantum chemical analysis of compounds including a variant of (E)-({3-[(2,4-dichlorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium. The analysis showed promising antimycobacterial activity against Mycobacterium fortuitum, suggesting its potential as a new class of antimycobacterial compounds. This highlights the compound's application in developing antimycobacterial agents (Wojciechowski & Płoszaj, 2020).
Synthesis and Structural Study
- Stereoselective Synthesis and Structural Analysis: Mabied et al. (2016) focused on the stereoselective synthesis of a related compound and its structural analysis using single crystal X-ray study. This study provides insights into the molecular structure and potential applications of such compounds in various scientific fields, including medicinal chemistry (Mabied et al., 2016).
Antimicrobial Activities
- Antimicrobial Activities of Triazole Derivatives: Bektaş et al. (2007) synthesized derivatives of the compound and tested them for antimicrobial activities. Some of these derivatives exhibited good to moderate activities against test microorganisms, indicating their utility in developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer and Antimicrobial Agents
- Novel Heterocyclic Compounds as Anticancer and Antimicrobial Agents: Katariya, Vennapu, and Shah (2021) synthesized novel heterocyclic compounds related to (E)-({3-[(2,4-dichlorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium. They evaluated these compounds for anticancer activity and in vitro antibacterial and antifungal activities, highlighting their potential in cancer and antimicrobial therapy (Katariya, Vennapu & Shah, 2021).
Antibacterial Study of Schiff Bases
- Schiff Bases for Antibacterial Applications: Ambhure et al. (2017) conducted a study synthesizing novel Schiff bases of a related compound and evaluated them for antimicrobial activity against various bacteria. This study adds to the understanding of the compound's potential in antibacterial applications (Ambhure et al., 2017).
Safety And Hazards
Without specific information about this compound, it’s hard to provide detailed safety and hazard information. However, as with any chemical, it should be handled with care, using appropriate personal protective equipment and following good laboratory practices.
Future Directions
The study and application of this compound would likely depend on its biological activity. If it shows promise as a drug, for example, future research might focus on improving its potency, selectivity, or pharmacokinetic properties. Alternatively, if the compound has interesting chemical properties, it might be studied as a potential catalyst or reagent.
Please note that this is a general analysis based on the structure of the compound and common reactions of similar functional groups. For a more detailed and accurate analysis, more specific information or studies related to this particular compound would be needed.
properties
IUPAC Name |
(4E)-2-[(2,4-dichlorophenyl)methyl]-3-hydroxy-4-[[hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-18(21)8-10-3-5-14(19)12(15(10)20)6-9-2-4-11(16)7-13(9)17/h2-5,7-8,20-21H,6H2,1H3/b10-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAAQARJBVULCW-CSKARUKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=C1C=CC(=O)C(=C1O)CC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C=C/1\C=CC(=O)C(=C1O)CC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-({3-[(2,4-dichlorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine](/img/structure/B2365386.png)
![4-Methyl-2-[(2-methylphenyl)formamido]pentanoic acid](/img/structure/B2365388.png)
![2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid](/img/structure/B2365389.png)
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(m-tolyl)acetamide](/img/structure/B2365392.png)

![4-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine hydrochloride](/img/structure/B2365395.png)
![3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2365396.png)
![2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2365398.png)
![4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B2365399.png)

![2-{[6-acetyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(4-chlorobenzyl)acetamide](/img/structure/B2365402.png)
![Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2365403.png)
![5-Chloro-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2365404.png)
